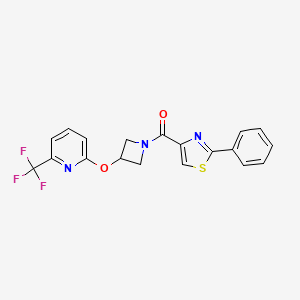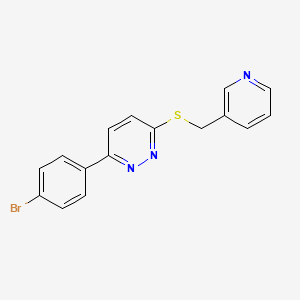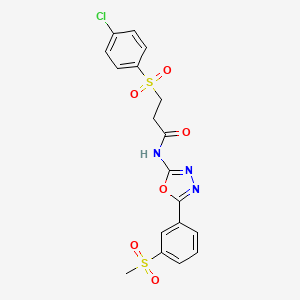
(2-Phenylthiazol-4-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylthiazol-4-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H14F3N3O2S and its molecular weight is 405.4. The purity is usually 95%.
BenchChem offers high-quality (2-Phenylthiazol-4-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Phenylthiazol-4-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
- Azomethine Ylides Generation: The compound has potential application in generating N-substituted azomethine ylides, useful for producing various heterocyclic compounds like pyrrolidines and oxazolidines (Tsuge et al., 1987).
- Novel Bicyclic Compounds Synthesis: It may contribute to the synthesis of novel thieno-fused bicyclic compounds with potential pharmaceutical applications (Mabkhot et al., 2015).
- Preclinical Profiling in Drug Development: This compound shows relevance in preclinical profiling, particularly in developing P2X7 antagonists for the treatment of mood disorders (Chrovian et al., 2018).
Structural Analysis and Polymorphism
- Polymorph Analysis: Its related structures have been studied to understand polymorphism, which is crucial in the pharmaceutical industry for drug formulation (Rodríguez-Mora et al., 2013).
Antimicrobial and Anticancer Activities
- Antimicrobial Activity: Derivatives of this compound have shown significant antimicrobial activity, suggesting its use in developing new antimicrobial agents (Kumar et al., 2012).
- Anticancer Evaluation: It's also involved in the synthesis of compounds for anticancer evaluation, indicating its potential in cancer research and therapy (Gouhar & Raafat, 2015).
Crystallography and X-Ray Studies
- Crystal Structure Analysis: The compound and its derivatives have been subjects of crystallography studies, essential for understanding molecular interactions and drug design (Kamala et al., 2008).
Substituent Effects and Structural Variations
- Substituent Effect Studies: Research on nitrogen-carbon-linked (azolylphenyl)oxazolidinones, related to this compound, helps in understanding the impact of different substituents on antibacterial activity, which is crucial for drug optimization (Genin et al., 2000).
Eigenschaften
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c20-19(21,22)15-7-4-8-16(24-15)27-13-9-25(10-13)18(26)14-11-28-17(23-14)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDGDXODHMUGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)OC4=CC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylthiazol-4-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2913964.png)
![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2913967.png)
![3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2913968.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2913971.png)


![Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2913977.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dichlorobenzoate](/img/structure/B2913980.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2913981.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2913982.png)
